molecular formula C18H27NO5S B3199970 trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate CAS No. 1017241-31-4

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate

Cat. No.: B3199970
CAS No.: 1017241-31-4
M. Wt: 369.5 g/mol
InChI Key: SVBOYWVVBMKJDS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-13-5-11-16(12-6-13)25(21,22)24-15-9-7-14(8-10-15)19-17(20)23-18(2,3)4/h5-6,11-12,14-15H,7-10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBOYWVVBMKJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-42-6
Record name trans-4-(tert-Butoxycarbonylamino)cyclohexyl 4-methylbenzenesulphonate
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Biological Activity

The compound trans-4-((tert-butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate is a derivative of cyclohexyl compounds that has garnered attention due to its potential biological activities. This article focuses on the synthesis, biological properties, and relevant research findings concerning this compound, providing a comprehensive overview supported by data tables and case studies.

Molecular Structure

  • Molecular Formula : C20_{20}H31_{31}N O5_5S
  • Molecular Weight : 397.53 g/mol
  • CAS Number : 2093293-77-5

Antibacterial Activity

Research has indicated that derivatives of cyclohexanone, similar to this compound, exhibit significant antibacterial properties. For instance, compounds derived from 4-tert-butylcyclohexanone have demonstrated effectiveness against various Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Antifeedant Properties

Some studies have highlighted the antifeedant properties of related compounds against agricultural pests. For example, certain derivatives showed moderate antifeedant activity against Myzus persicae, a common aphid species .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various cyclohexanone derivatives, including those with similar functional groups to this compound. The results indicated a strong bacteriostatic effect against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .
  • Antifeedant Activity Assessment : Another study focused on the feeding deterrent effects of cyclohexanone derivatives on pest larvae. The findings revealed that specific structural configurations significantly influenced deterrent activity, suggesting potential applications in pest management strategies .

Summary of Biological Activities

Biological ActivityTarget OrganismsObserved Effect
AntibacterialBacillus subtilisStrong bacteriostatic effect
AntibacterialStaphylococcus aureusModerate bacteriostatic effect
AntifeedantMyzus persicaeModerate feeding deterrent activity

Synthesis Methods

The synthesis of this compound typically involves standard organic synthesis techniques, including protection-deprotection strategies for amines and sulfonation reactions. Specific methodologies may vary based on desired purity and yield.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-methylbenzenesulfonate
  • CAS No.: 957035-42-6
  • Molecular Formula: C₁₈H₂₇NO₅S
  • Molecular Weight : 369.5 g/mol .

Physical Properties :

  • Boiling Point : 510.9°C
  • Density : 1.21 g/cm³
  • Refractive Index : 1.543 .

Applications :
A key intermediate in pharmaceutical synthesis and specialty chemicals, valued for scalability and consistent quality in large-scale production .

Comparison with Structural Analogs

trans-4-(tert-Butoxycarbonylamino)cyclohexyl methanesulfonate

  • Structure : Replaces 4-methylbenzenesulfonate (tosyl) with methanesulfonate (mesyl).
  • Key Differences: Leaving Group Reactivity: Mesyl groups (Ms) are smaller and less electron-withdrawing than tosyl (Ts), leading to slower nucleophilic substitution reactions . Molecular Weight: Estimated ~335 g/mol (vs. 369.5 g/mol for tosylate). Synthesis: Prepared via reaction of trans-4-Boc-aminocyclohexanol with MsCl in dichloromethane .

2-(Trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate

  • Structure : Adds an ethyl spacer between the cyclohexyl ring and tosyl group.
  • Key Differences: Molecular Formula: C₂₀H₃₁NO₅S (MW: 397.53 g/mol) . Applications: Used in research settings for tailored pharmacokinetic profiles or prodrug development .

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate

  • Structure : Features a hydroxymethyl group on the cyclohexyl ring.
  • Key Differences :
    • Molecular Weight : 298.12 g/mol (lower due to absence of Boc group) .
    • Polarity : Hydroxyl group enhances hydrogen bonding, improving solubility in polar solvents.
    • Reactivity : Hydroxymethyl may participate in further functionalization (e.g., esterification) .

((1R,4R)-4-(Ethylsulfonamido)cyclohexyl)methyl 4-methylbenzenesulfonate

  • Structure: Replaces Boc-amino with ethylsulfonamido.
  • Key Differences: Functional Group: Sulfonamide introduces hydrogen-bonding capability, altering biological interactions. Molecular Formula: C₁₆H₂₅NO₅S₂ (MW: 375.5 g/mol) . Applications: Potential use in targeted therapies due to sulfonamide’s affinity for enzymes or receptors .

Comparative Data Table

Compound Name CAS No. Molecular Weight (g/mol) Key Functional Group Boiling Point (°C) Key Applications
Target Compound (Tosylate) 957035-42-6 369.5 Tosyl, Boc-amino 510.9 Pharmaceutical intermediates
Methanesulfonate Analog 1007306-61-7 ~335 Mesyl, Boc-amino N/A Nucleophilic substitution studies
Ethyl-Tosylate Derivative 2093293-77-5 397.53 Ethyl spacer, Tosyl N/A Research prodrugs
Hydroxymethyl-Tosylate 170811-08-2 298.12 Hydroxymethyl, Tosyl N/A Solubility enhancement
Ethylsulfonamido-Tosylate 2169920-33-4 375.5 Ethylsulfonamido, Tosyl N/A Enzyme-targeted therapies

Research Findings and Reactivity Insights

  • Leaving Group Efficiency : Tosylates generally exhibit superior leaving group ability compared to mesylates due to resonance stabilization of the departing sulfonate anion, making the target compound more reactive in SN2 reactions .
  • Solubility Trends : The hydroxymethyl analog’s polarity improves water solubility, whereas the ethyl derivative’s lipophilicity may enhance membrane permeability .
  • Safety Profiles : The target compound is classified as UN 3077 (irritant; R36/37/38), requiring stringent handling protocols. Analogs with modified functional groups (e.g., hydroxymethyl) may have reduced toxicity .

Q & A

Q. How can researchers confirm the identity and purity of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate?

To verify identity and purity, use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^{13}C spectra to confirm structural integrity, focusing on characteristic peaks for the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and tosyl group (δ ~7.7 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (F.W. 369.5) with accurate mass measurement (e.g., ESI+ mode) .
  • HPLC: Assess purity (>98%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the key physical properties of this compound?

Key properties include:

PropertyValueSource
Molecular Weight369.5 g/mol
CAS Number957035-42-6
Melting PointNot explicitly reported; similar Boc-protected sulfonates melt at 114–118°C
SolubilityLikely soluble in THF, DCM, or DMF (common solvents for sulfonate esters)

Q. What synthetic routes are commonly used to prepare this compound?

A typical route involves:

Boc Protection: React trans-4-aminocyclohexanol with di-tert-butyl dicarbonate in THF/water .

Tosylation: Treat Boc-protected intermediate with p-toluenesulfonyl chloride in the presence of a base (e.g., NaHCO3_3) .

Purification: Use silica gel chromatography (hexane/EtOAc) to isolate the product .

Advanced Research Questions

Q. How can researchers achieve stereochemical control during synthesis?

  • Isomer Separation: Utilize selective crystallization of intermediates in solvents like ethanol or methanol to isolate the trans isomer .
  • Acid-Mediated Isomerization: Convert undesired cis isomers to trans using Lewis acids (e.g., BF3_3·Et2_2O) .
  • Stereospecific Coupling: Optimize reaction conditions (e.g., temperature, solvent polarity) to favor trans-configuration in nucleophilic substitutions .

Q. What role does this compound play in medicinal chemistry?

It serves as a key intermediate in synthesizing Cariprazine , an antipsychotic drug:

  • Coupling Reactions: React with 1-(2,3-dichlorophenyl)piperazine in the presence of activating agents (e.g., EDC/HOBt) to form urea linkages .
  • Pharmacophore Optimization: The Boc group enhances solubility and stability during in vitro assays .

Q. How can researchers troubleshoot low yields in coupling reactions involving this sulfonate?

  • Byproduct Analysis: Use LC-MS to detect hydrolysis products (e.g., free amine or cyclohexanol derivatives) .
  • Optimize Activation: Replace traditional bases (NaHCO3_3) with DMAP or Et3_3N to improve tosylation efficiency .
  • Moisture Control: Ensure anhydrous conditions to prevent sulfonate ester hydrolysis .

Q. How does this compound compare to similar sulfonate esters in reactivity?

Parametertrans-4-Boc-TosylateCyclohexyl Tosylate
Leaving Group AbilityModerate (activated by Boc)High (pure sulfonate)
Solvolysis Rate (in EtOH)Slower due to steric hindranceFaster (k = 1.2 × 104^{-4} s1^{-1})
Stability in AcidBoc deprotection at pH < 3Stable under acidic conditions

Q. What advanced analytical methods resolve data contradictions in isomer characterization?

  • X-ray Crystallography: Unambiguously confirm trans-configuration .
  • Dynamic NMR: Detect rotational barriers in cyclohexyl rings to distinguish cis/trans isomers .
  • Chiral HPLC: Separate enantiomers if chiral centers are introduced during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate
Reactant of Route 2
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trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate

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